Tyrosinase Inhibition vs. Eleutheroside E1
In a direct comparative study of compounds isolated from *Opilia amentacea*, 5,5′-dimethoxylariciresinol 4-O-β-D-glucopyranoside exhibited significant tyrosinase inhibition with an IC50 of 42.1 μM, compared to eleutheroside E1 (syringaresinol 4-O-glucoside), which showed an IC50 of 28 μM in the same mushroom tyrosinase assay [1]. The target compound was 1.5-fold less potent than eleutheroside E1 but was one of only two compounds among eleven tested that demonstrated significant activity relative to positive controls.
| Evidence Dimension | Tyrosinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 42.1 μM |
| Comparator Or Baseline | Eleutheroside E1 (syringaresinol 4-O-glucoside): IC50 = 28 μM |
| Quantified Difference | 1.5-fold difference (eleutheroside E1 is 1.5× more potent) |
| Conditions | In vitro mushroom tyrosinase assay; positive controls included kojic acid |
Why This Matters
This quantifiable difference enables researchers to select the appropriate lignan glycoside based on desired tyrosinase inhibition potency, with eleutheroside E1 offering higher potency but 5,5′-dimethoxylariciresinol 4-O-glucoside providing a distinct structure-activity profile for mechanistic studies.
- [1] Magid, A. A., et al. Flavonol glycosides and lignans from the leaves of Opilia amentacea. Phytochemistry Letters, 2017, 20, 123-128. View Source
